2',3,3-Trimethylbutyrophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

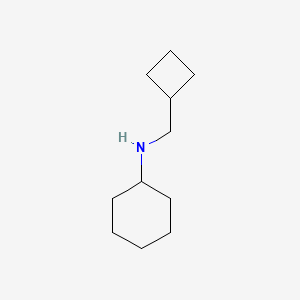

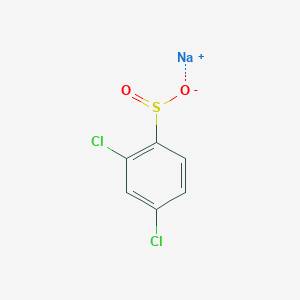

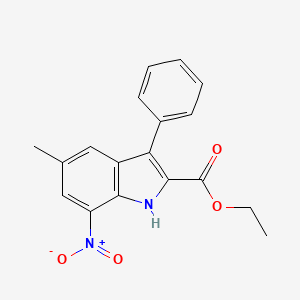

2’,3,3-Trimethylbutyrophenone (TMBP) is an organic compound that belongs to the family of ketones. It has a molecular weight of 190.29 . It is often used as a flavoring agent and as a fragrance in the perfume industry.

Molecular Structure Analysis

TMBP has the chemical formula C13H18O . The structure of TMBP consists of a phenyl ring and a ketone group attached to a 2-methylpropane chain. More detailed structural analysis would require specific spectroscopic techniques.Physical And Chemical Properties Analysis

TMBP is a nonpolar compound, meaning it is not soluble in water but is soluble in organic solvents such as ethanol and acetone. It has a characteristic odor that is described as sweet, floral, and fruity.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity Studies

2',3,3-Trimethylbutyrophenone serves as a precursor or intermediate in various chemical syntheses, including the development of novel compounds with potential therapeutic applications. For example, research has focused on synthesizing compounds that inhibit tubulin polymerization, a process critical for cell division, indicating potential as anticancer agents. Studies have demonstrated that certain phenstatin family members, structurally related to 2',3,3-Trimethylbutyrophenone, can induce cell cycle arrest and trigger apoptosis in cancer cells by binding to the colchicine site on tubulin, interfering with microtubule polymerization (Magalhães et al., 2013).

Environmental and Biological Monitoring

Compounds structurally related to 2',3,3-Trimethylbutyrophenone have been utilized in environmental and biological systems for the selective detection of metal ions, such as copper (II) ions, showcasing the potential of these compounds in monitoring environmental pollutants and their effects on biological systems. The design of fluorescent probes based on such compounds allows for the selective and sensitive detection of specific ions, contributing to environmental surveillance and research into the bioavailability of metals in living organisms (Udhayakumari et al., 2014).

Endocrine Disruption Studies

Research on compounds similar to 2',3,3-Trimethylbutyrophenone, such as benzophenone derivatives, has contributed to understanding the potential endocrine-disrupting effects of certain chemicals. Studies have examined the effects of benzophenone-3 on hormone receptors and apoptosis in neural tissues, indicating that exposure to these compounds can influence estrogen and androgen receptor functions, potentially affecting neural health and development. This line of research is crucial for assessing the safety of chemicals used in consumer products and their potential impacts on human health and the environment (Krzyżanowska et al., 2018).

Pharmacokinetics and Drug Development

The investigation into the metabolism, pharmacokinetics, and inhibitory properties of novel compounds, including those structurally related to 2',3,3-Trimethylbutyrophenone, has implications for drug development. Studies on the biotransformation of antimitotic agents and their pharmacokinetic profiles in animal models provide foundational knowledge for modifying pharmacophores to improve drug stability and efficacy against cancer and other diseases. Understanding how these compounds are metabolized and their effects on cellular processes aids in designing safer and more effective therapeutic agents (Ahn et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

3,3-dimethyl-1-(2-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITUSFJYSOWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642375 |

Source

|

| Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,3-Trimethylbutyrophenone | |

CAS RN |

898785-47-2 |

Source

|

| Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)